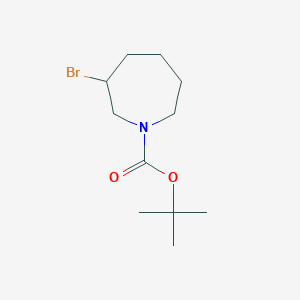

Tert-butyl 3-bromoazepane-1-carboxylate

Description

Contextual Significance in Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements, is foundational to medicinal chemistry. Within this field, nitrogen-containing rings are of paramount importance due to their prevalence in natural products and biologically active molecules. The azepane ring, a seven-membered saturated heterocycle with one nitrogen atom, represents an important structural motif. bldpharm.compharmaffiliates.com Unlike the more common five- and six-membered rings, the seven-membered azepane structure offers a greater degree of conformational flexibility, providing a unique three-dimensional shape that can be exploited in drug design to achieve specific interactions with biological targets. oakwoodchemical.com The presence of this scaffold is a defining feature of numerous bioactive compounds, highlighting its significance in the development of new therapeutic agents. bldpharm.com

Overview of Azepane Derivatives in Chemical Research

Azepane derivatives are a class of compounds that have garnered considerable attention in chemical research, primarily for their pharmacological potential. nih.govnih.gov The azepane core is a key component in a wide array of therapeutic agents, and its derivatives have been investigated for various medicinal applications, including as anti-cancer, anti-inflammatory, and anti-diabetic agents. bldpharm.comnih.govchemicalbook.com Researchers have successfully incorporated the azepane scaffold into molecules designed to interact with specific biological targets, such as protein kinases. nih.gov The structural diversity of azepane derivatives allows for the fine-tuning of their pharmacological properties. nih.gov As of 2019, over 20 drugs approved by the FDA contained an azepane-based structure, underscoring the scaffold's importance in drug discovery and development. nih.gov

Role of Boc Protection in N-Heterocyclic Synthesis

In the synthesis of complex molecules containing nitrogen heterocycles like azepane, it is often necessary to temporarily mask the reactivity of the nitrogen atom to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used "protecting groups" for this purpose. chemicalbook.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The Boc group is highly effective because it is stable under a wide range of reaction conditions, including basic hydrolysis and many nucleophilic attacks. However, it is readily removed under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA). This stability and ease of removal make the Boc group an essential tool in multi-step organic synthesis, allowing chemists to perform modifications on other parts of a molecule without affecting the protected nitrogen atom. This "orthogonal" strategy is crucial for the efficient construction of complex N-heterocyclic compounds.

Scope of Research on Halogenated Azepane Scaffolds

The introduction of halogen atoms, such as bromine, onto an azepane scaffold is a strategic decision in synthetic and medicinal chemistry. Halogenation can significantly alter the physical and biological properties of a molecule. For instance, the incorporation of a carbon-halogen bond can increase the oxidative and thermal stability of a compound.

Furthermore, halogen atoms can enhance a molecule's ability to permeate biological membranes, a critical factor for drug efficacy. The bromine atom on a compound like tert-butyl 3-bromoazepane-1-carboxylate serves as a versatile chemical handle. It can participate in a variety of cross-coupling reactions, allowing for the attachment of diverse molecular fragments and the creation of extensive libraries of new compounds for screening and development. Research in this area focuses on using these halogenated intermediates to synthesize novel, functionalized azepanes and piperidines through processes like ring expansion, further broadening their utility as building blocks for complex molecular architectures.

Chemical and Physical Properties

Below are the computed physicochemical properties for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀BrNO₂ |

| Molecular Weight | 278.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1012320-91-8 |

| Topological Polar Surface Area | 29.5 Ų |

| Complexity | 247 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKKSLXLNJGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 3 Bromoazepane 1 Carboxylate

Strategies for Azepane Ring Formation

The construction of the azepane skeleton is a central challenge in the synthesis of the target compound. Key strategies involve either the expansion of smaller, more readily available rings or the direct cyclization of acyclic precursors.

Ring Expansion Methodologies

Ring expansion reactions provide a powerful means to synthesize seven-membered rings from smaller, more common five- or six-membered heterocycles. nih.gov These methods leverage the stability of the starting materials to overcome the entropic and enthalpic barriers associated with forming medium-sized rings.

One prominent strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered system by converting a nitro group into a singlet nitrene intermediate, which then inserts into the ring. nih.govresearchgate.net A subsequent hydrogenolysis step saturates the ring to furnish the azepane core. nih.gov This two-step sequence allows for the creation of complex and polysubstituted azepanes from simple starting materials. nih.govresearchgate.net

Another classical and industrially relevant approach is the expansion of cyclic ketones. For instance, a large-scale process for tert-butyl 4-oxoazepane-1-carboxylate, a constitutional isomer of a key precursor to the target molecule, utilizes the ring expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate. acs.orgresearchgate.net This type of reaction, often a variation of the Tiffeneau–Demjanov rearrangement, is a reliable method for one-carbon ring expansion. Diastereomerically pure azepane derivatives can also be prepared with excellent yield and stereoselectivity via piperidine (B6355638) ring expansion. rsc.org Similarly, pyrrolidine-based systems can be expanded to form functionalized benzazepines through an intramolecular Ullmann-type annulation/rearrangement cascade. acs.org

Table 1: Selected Ring Expansion Methodologies for Azepane Synthesis

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nitroarenes | 1) Blue light, P(Oi-Pr)₃ 2) Hydrogenolysis (e.g., H₂, Pd/C) | Polysubstituted Azepanes | nih.gov |

| N-Boc-4-piperidone | Ethyl diazoacetate, Lewis acid (e.g., BF₃·OEt₂) | N-Boc-4-oxoazepane | acs.orgresearchgate.net |

| Piperidine Derivatives | Diastereoselective expansion protocols | Stereochemically defined Azepanes | rsc.org |

| 5-Arylpyrrolidine-2-carboxylates | Cu(I) promotion, microwave activation | 1H-Benzo[b]azepines | acs.org |

Cyclization Approaches to Seven-Membered Nitrogen Heterocycles

The direct formation of the azepane ring from an acyclic precursor is an alternative and atom-economical approach. However, the formation of seven-membered rings via cyclization can be challenging. rsc.org Various strategies have been developed to address this, including transition metal-catalyzed reactions, radical cyclizations, and electrophilic heteroatom cyclizations.

Transition metal catalysis, particularly using nickel, has enabled the direct C-H cyclization of benzoimidazoles with alkenes to construct fused seven-membered rings with high selectivity. nih.gov While not forming a simple azepane, this demonstrates the power of modern catalysis in overcoming the challenges of medium-ring formation.

The cyclization of nitrogen-centered radicals is another powerful method for synthesizing a wide variety of nitrogen heterocycles. organicreactions.org These reactions proceed under mild conditions and tolerate numerous functional groups. While 5-exo cyclizations are most common, conditions can be optimized to favor the 7-endo or 7-exo pathways required for azepane formation.

Furthermore, electrophilic heteroatom cyclizations have been shown to produce seven-membered heterocycles in good yields when appropriate electrophilic reagents are chosen. rsc.org Intramolecular cyclization of organic azides, often catalyzed by metal complexes, can also serve as a route to azepane structures through the formation of nitrene intermediates that undergo subsequent ring-closing reactions. researchgate.net

Installation of the Bromine Moiety at Position 3

Once the N-Boc protected azepane ring is formed, the next critical step is the introduction of a bromine atom at the C-3 position. This can be approached through direct halogenation or, more commonly, through the conversion of a pre-existing functional group at the target position.

Direct Bromination Techniques

The direct bromination of an unactivated sp³ C-H bond, such as those at the C-3 position of N-Boc-azepane, is exceptionally challenging. The N-Boc group directs lithiation primarily to the α-position (C-2), which, while useful for other functionalizations, does not facilitate substitution at C-3. whiterose.ac.ukresearchgate.net Radical bromination would likely suffer from a lack of regioselectivity, leading to a mixture of products that would be difficult to separate. Therefore, direct bromination is not a synthetically viable strategy for preparing tert-butyl 3-bromoazepane-1-carboxylate.

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of saturated heterocycles typically requires the presence of a directing group or a site of unsaturation. In the absence of such features, as in the case of the N-Boc-azepane scaffold, controlling the position of halogenation is difficult. While methods for catalyst-controlled C-H activation have been developed for some heterocyclic systems, such as the regioselective ortho-halogenation of phenyl side chains in 1,4-benzodiazepinones using a palladium catalyst, these are not directly applicable to the C-3 position of the saturated azepane ring. researchgate.net Consequently, regioselective halogenation without a pre-installed functional handle at C-3 is not a feasible approach.

Conversion from Precursor Functional Groups (e.g., Hydroxyl, Carbonyl)

The most reliable and strategic approach to installing the bromine at C-3 is through the chemical transformation of a precursor bearing a functional group at that specific position. The most common precursors are the corresponding 3-hydroxy or 3-oxo azepane derivatives.

The synthesis begins with a suitable precursor such as tert-butyl 3-oxoazepane-1-carboxylate. nih.gov This ketone can be synthesized and then reduced to the corresponding alcohol, tert-butyl 3-hydroxyazepane-1-carboxylate, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Once the 3-hydroxyazepane precursor is obtained, the hydroxyl group can be converted to a bromide. The hydroxyl group is a poor leaving group, so it must first be activated. libretexts.org This can be achieved through various established methods for converting secondary alcohols to alkyl bromides. nih.govlibretexts.org Common reagents for this transformation include phosphorus tribromide (PBr₃) or the Appel reaction, which uses carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃). nih.gov These methods generally proceed with inversion of stereochemistry if the alcohol is chiral.

Table 2: Reagents for the Conversion of Secondary Alcohols to Alkyl Bromides

| Reagent System | Typical Conditions | Mechanism/Key Features | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Pyridine or Et₂O, 0 °C to r.t. | Sɴ2 mechanism; results in inversion of stereochemistry. | libretexts.org |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | CH₂Cl₂ or THF, 0 °C to r.t. | Appel reaction; Sɴ2 mechanism with inversion of stereochemistry. Mild conditions. | nih.gov |

| Thionyl Bromide (SOBr₂) | Pyridine, 0 °C | Sɴ2 mechanism often predominates with pyridine, leading to inversion. | nih.gov |

| Sodium Bromide (NaBr) / Sulfuric Acid (H₂SO₄) | Heat | In situ generation of HBr. Conditions are harsh and may not be suitable for sensitive substrates. | libretexts.org |

This two-step sequence—reduction of a 3-oxo precursor followed by substitution of the resulting 3-hydroxyl group—represents the most logical and synthetically robust pathway for the preparation of this compound. It allows for precise control over the location of the bromine atom, avoiding the regioselectivity issues inherent in direct halogenation approaches.

Boc Group Introduction and Nitrogen Protection Strategies

The protection of the nitrogen atom within the azepane ring is a critical step in the synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. nih.gov

Amine Protection with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common method for the introduction of the Boc group is the reaction of the corresponding amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The choice of solvent and base can be adapted to the specific substrate and desired reaction conditions.

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.

A variety of conditions have been developed for the N-tert-butoxycarbonylation of amines, showcasing the versatility of this transformation. Common bases include triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), and 4-(dimethylamino)pyridine (DMAP), which can also act as a catalyst. rsc.org Solvents can range from aprotic organic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) to aqueous or mixed aqueous-organic systems. nih.govbeilstein-journals.org For instance, a general procedure for Boc protection might involve dissolving the amine in a suitable solvent, adding Boc₂O and a base, and stirring at room temperature until the reaction is complete. beilstein-journals.org

| Amine Substrate | Reagents | Solvent | Conditions | Yield (%) |

| General Primary/Secondary Amine | Boc₂O, Base (e.g., TEA, NaOH) | THF, DCM, or aqueous mixtures | Room Temperature | High |

| Amino Acids | Boc₂O, NaOH | Water/Dioxane | Room Temperature | >90 |

| Various Amines | Boc₂O | Water-acetone (catalyst-free) | Room Temperature | 85-98 |

This table presents representative data for the N-Boc protection of various amines to illustrate the general efficiency of the method.

Sequential Protection and Deprotection in Multistep Syntheses

In the context of a multistep synthesis, the strategic use of protecting groups is paramount. The Boc group's stability to many reagents and its orthogonal deprotection conditions (mild acid) make it an excellent choice for complex synthetic sequences. For example, in a synthesis targeting a complex molecule containing the this compound moiety, the Boc group would protect the azepane nitrogen while other chemical transformations are carried out on different parts of the molecule.

The deprotection of the Boc group is typically achieved using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. researchgate.net This process generates the free amine, which can then participate in subsequent reactions. The ability to selectively remove the Boc group without affecting other acid-labile or base-labile protecting groups is a key advantage in sequential protection and deprotection strategies.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure this compound is of high importance. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary Approaches

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mxwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. scielo.org.mx

For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the azepane ring or the introduction of the bromine atom. A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including those derived from amino alcohols like pseudoephedrine and pseudoephenamine, as well as oxazolidinones. scielo.org.mxnih.gov For example, an amide derived from pseudoephenamine can undergo highly diastereoselective alkylation reactions. nih.gov This principle could be adapted to a synthetic route towards the target compound.

| Chiral Auxiliary | Type of Reaction | Diastereomeric Ratio (d.r.) |

| Pseudoephenamine | Asymmetric Alkylation | Often >95:5 |

| Oxazolidinone (Evans) | Asymmetric Aldol (B89426) Reaction | Up to >99:1 |

| Camphor-derived auxiliaries | Asymmetric Diels-Alder | High d.r. |

This table provides examples of common chiral auxiliaries and the high levels of stereocontrol they can achieve in representative reactions.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.orgchiralpedia.com This approach is highly efficient and atom-economical. In the context of synthesizing enantiopure this compound, asymmetric catalysis could be employed in the key ring-forming step or in a reaction that establishes the stereocenter at the 3-position.

Numerous catalytic asymmetric reactions have been developed for the synthesis of nitrogen heterocycles. frontiersin.org For instance, transition metal catalysts paired with chiral ligands can effectively catalyze asymmetric hydrogenations, cyclizations, or cross-coupling reactions. chiralpedia.com Organocatalysis, which uses small chiral organic molecules as catalysts, has also emerged as a powerful tool for a wide range of asymmetric transformations. frontiersin.org While specific catalytic asymmetric methods for the direct synthesis of this compound are not extensively reported, established methods for the asymmetric synthesis of substituted azepanes provide a strong foundation for developing such a route. beilstein-journals.org

Resolution Techniques for Racemic Mixtures

The most common method for resolving a racemic mixture of amines or their derivatives is through the formation of diastereomeric salts. rsc.orgnih.gov This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Once the diastereomeric salts are separated, the chiral resolving agent can be removed by treatment with a base to yield the enantiomerically pure amine. Similarly, a racemic carboxylic acid can be resolved using a chiral amine base.

Another common technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to their separation. nih.govresearchgate.net

| Resolution Method | Principle | Key Reagent/Material |

| Diastereomeric Salt Formation | Different solubility of diastereomers | Chiral acid or base (e.g., tartaric acid, brucine) |

| Chiral Chromatography | Differential interaction with a chiral surface | Chiral Stationary Phase (CSP) |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent | Chiral catalyst or enzyme |

This table summarizes common resolution techniques used to separate racemic mixtures into their constituent enantiomers.

Diastereoselective Synthesis via Chiral Pool Starting Materials

The "chiral pool" approach leverages naturally occurring enantiopure compounds, such as amino acids, terpenes, or carbohydrates, as inexpensive and readily available starting materials for the synthesis of complex chiral molecules. researchgate.netescholarship.org This strategy is particularly effective for establishing defined stereocenters in the target molecule. For the diastereoselective synthesis of this compound, chiral starting materials can be employed to construct the azepane ring with predetermined stereochemistry.

One potential chiral pool precursor for the azepane core is L-lysine. The synthesis can be envisioned to proceed through the following key transformations:

N-protection and Cyclization: The ε-amino group of L-lysine is first protected, followed by protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. Intramolecular cyclization would then form a chiral piperidine-2-carboxylate derivative.

Ring Expansion: The six-membered piperidine ring can be expanded to the seven-membered azepane ring. A common method for this is the Tiffeneau-Demjanov rearrangement or a diazo-mediated ring expansion of a corresponding piperidone. This step is critical for transferring the chirality from the starting material to the azepane scaffold.

Functionalization: Subsequent functionalization at the C3 position via stereoselective bromination would yield the target compound. The inherent chirality of the azepane intermediate, derived from L-lysine, can direct the diastereoselective introduction of the bromine atom.

Another approach could involve starting from a chiral terpene like (–)-carvone, which has been used in the synthesis of other complex cyclic systems. escholarship.org The synthesis would involve oxidative cleavage of the double bond, followed by reductive amination and cyclization to form the chiral azepane ring, which is then brominated.

The effectiveness of these routes hinges on the ability to control the stereochemistry during the ring expansion and bromination steps. The choice of reagents and reaction conditions is paramount to achieving high diastereoselectivity.

Table 1: Potential Chiral Pool Precursors and Key Transformations

| Chiral Pool Source | Key Intermediate | Critical Transformation(s) | Expected Stereochemical Control |

|---|---|---|---|

| L-Lysine | Chiral N-Boc-piperidone | Diazo-mediated ring expansion | High, dependent on rearrangement mechanism |

| (S)-Glutamic acid | Chiral N-Boc-pyrrolidone | Multi-step ring expansion | Moderate to high |

Optimization of Synthetic Routes for Scalability and Efficiency

Moving from laboratory-scale synthesis to industrial production requires significant optimization of the synthetic route to ensure safety, cost-effectiveness, high yield, and sustainability.

The subsequent bromination of the azepanone precursor is the final step. High-yielding protocols for the α-bromination of ketones are well-established. Common reagents include N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst. Optimization of this step would involve screening various brominating agents, solvents, and temperatures to maximize the yield of the desired 3-bromo isomer while minimizing side products.

Table 2: Comparison of High-Yielding Protocol Steps

| Step | Reaction | Reagents | Typical Yield | Key Advantages |

|---|---|---|---|---|

| 1 | Ring Expansion | N-Boc-4-piperidone, Ethyl diazoacetate, Lewis Acid | >85% | Scalable, no intermediate purification researchgate.net |

| 2 | α-Bromination | tert-Butyl 4-oxoazepane-1-carboxylate, NBS | >90% | Selective for the α-position, mild conditions |

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. bohrium.com A potential one-pot strategy for this compound could combine the ring expansion and bromination steps.

This could be conceptualized as a tandem reaction sequence:

In Situ Formation of Azepanone: The ring expansion of N-Boc-4-piperidone is performed first.

Direct Bromination: Upon completion of the ring expansion, a brominating agent is added directly to the reaction mixture to functionalize the newly formed azepanone intermediate.

The success of such a strategy depends on the compatibility of the reagents and conditions for both reactions. For instance, the Lewis acid catalyst used for the ring expansion must not interfere with the subsequent bromination step, or it must be quenched or modified in situ. The development of such a process would significantly streamline the synthesis, reducing operational time and solvent usage. While specific one-pot syntheses for this exact molecule are not widely reported, the principle has been successfully applied to the synthesis of other complex heterocyclic systems. researchgate.netmdpi.com

The integration of green chemistry principles into pharmaceutical synthesis is essential for environmental sustainability. jddhs.comdntb.gov.ua This involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks.

Key green chemistry considerations for the synthesis of this compound include:

Alternative Solvents: Replacing hazardous organic solvents like dichloromethane or tetrahydrofuran with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. jddhs.com

Catalysis: Employing catalytic methods over stoichiometric reagents can significantly reduce waste. For instance, using a recyclable solid acid catalyst for the Boc-protection step or the ring expansion can improve the environmental profile of the process. organic-chemistry.orggoogle.com Erbium(III) triflate has been shown to be an effective and reusable catalyst for the formation of tert-butyl ethers and could be explored for the synthesis of Boc-protected amines. organic-chemistry.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can reduce reaction times and energy consumption. organic-chemistry.orgrsc.org Flow microreactors, in particular, offer enhanced safety, better process control, and can lead to more sustainable manufacturing. rsc.org

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. One-pot strategies are inherently more atom-economical as they eliminate workup and purification steps for intermediates.

By systematically applying these principles, the synthesis of this compound can be made more environmentally benign and sustainable for industrial-scale production.

Table 3: Application of Green Chemistry Principles

| Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent Choice | Dichloromethane, Tetrahydrofuran | 2-MeTHF, CPME | Reduced toxicity and environmental impact jddhs.com |

| Catalysis | Stoichiometric acid/base | Recyclable solid acid catalyst, Er(OTf)₃ organic-chemistry.orggoogle.com | Reduced waste, catalyst reusability |

| Process Technology | Batch processing | Continuous flow microreactors rsc.org | Improved safety, efficiency, and scalability |

| Waste Reduction | Multi-step with isolation | One-pot synthesis bohrium.com | Less solvent waste, higher throughput |

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 3 Bromoazepane 1 Carboxylate

Nucleophilic Substitution Reactions at the Brominated Center

The carbon-bromine bond in tert-butyl 3-bromoazepane-1-carboxylate is polarized, rendering the C3 carbon electrophilic and susceptible to attack by nucleophiles. The outcome of such reactions, whether proceeding through an S_N1 or S_N2 pathway, is dictated by several factors including the nature of the nucleophile, solvent, and the inherent structural and conformational properties of the azepane ring.

S_N1 Reaction Pathways and Carbocation Intermediates

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism involves a stepwise process where the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org For this compound, this would involve the departure of the bromide ion to generate a secondary carbocation at the C3 position of the azepane ring.

The stability of this carbocation is a crucial factor in determining the feasibility of an S_N1 pathway. youtube.com Secondary carbocations are generally less stable than tertiary carbocations but more stable than primary ones. youtube.com The stability of the carbocation intermediate in the azepane ring is also influenced by the ring's conformation. The seven-membered ring has considerable conformational flexibility, and the carbocation intermediate would likely adopt a conformation that minimizes ring strain and allows for optimal orbital overlap for hyperconjugation. nih.govresearchgate.net The formation of carbocation intermediates is a key mechanistic branching point in the synthesis of various cyclic compounds. nih.gov

The rate of an S_N1 reaction is independent of the concentration of the nucleophile and is favored by polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate. youtube.comlibretexts.org

Table 1: Factors Influencing S_N1 Reactions

| Factor | Influence on S_N1 Reactivity |

| Substrate Structure | Tertiary > Secondary > Primary (Carbocation Stability) masterorganicchemistry.com |

| Leaving Group | Better leaving groups (weaker bases) accelerate the reaction. |

| Solvent | Polar protic solvents stabilize the carbocation intermediate. libretexts.org |

| Nucleophile | Weak nucleophiles favor S_N1 over S_N2. khanacademy.org |

S_N2 Reaction Pathways and Transition State Analysis

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.publibretexts.org This reaction proceeds through a high-energy transition state where the central carbon is pentacoordinated. pressbooks.pub A key feature of the S_N2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the feasibility of an S_N2 reaction is highly dependent on the steric accessibility of the C3 carbon. The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen and the conformation of the azepane ring itself can create steric hindrance. pressbooks.pub The seven-membered azepane ring can exist in various conformations, such as chair and twist-chair forms. nih.govresearchgate.net The accessibility of the C3 position for backside attack will vary depending on the specific conformation adopted by the ring.

A computational study on the S_N2 regioselectivity in seven-membered azacycloalkane quaternary salts suggests that the transition state ring conformation, rather than the ground state ring strain, directs the outcome of the reaction. rsc.org This implies that the azepane ring may adopt a conformation in the transition state that is different from its most stable ground-state conformation to accommodate the incoming nucleophile and the departing leaving group.

Table 2: Key Features of the S_N2 Mechanism

| Feature | Description |

| Kinetics | Second-order rate law: Rate = k[Substrate][Nucleophile]. youtube.com |

| Mechanism | Concerted (single step). libretexts.org |

| Stereochemistry | Inversion of configuration at the reaction center. libretexts.orgmasterorganicchemistry.com |

| Steric Effects | Highly sensitive to steric hindrance. pressbooks.pub |

Influence of Ring Strain and Conformation on Reactivity

The seven-membered azepane ring is not planar and exists in a variety of flexible conformations to alleviate ring strain. slideshare.net The most stable conformations are typically twist-chair and chair forms. nih.govresearchgate.net The conformational preference of substituted azepanes can be influenced by the nature and position of the substituents. rsc.org

Ring strain and conformational effects play a significant role in the reactivity of this compound in both S_N1 and S_N2 reactions.

In S_N1 reactions , the formation of a carbocation intermediate involves a change in hybridization from sp3 to sp2 at the C3 carbon. The azepane ring must accommodate this geometric change, and the stability of the resulting carbocation will depend on how well the ring can adopt a conformation that minimizes strain and maximizes stabilizing interactions like hyperconjugation.

In S_N2 reactions , the energy of the pentacoordinated transition state is influenced by steric interactions and torsional strain within the ring. The incoming nucleophile and the departing bromide ion, along with the other substituents on the C3 carbon, create a crowded transition state. The flexibility of the azepane ring may allow it to distort in a way that lowers the energy of this transition state, but significant steric hindrance can still make the S_N2 pathway less favorable. rsc.org

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions, where a proton and the bromide ion are removed from adjacent carbon atoms to form a double bond. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

Formation of Unsaturated Azepane Derivatives

Elimination reactions of this compound lead to the formation of unsaturated azepane derivatives, specifically tert-butyl tetrahydroazepine-1-carboxylates. Depending on which adjacent proton is removed, two possible constitutional isomers can be formed.

E1 Reaction: The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the S_N1 reaction. libretexts.org Following the formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon atom to form the double bond. E1 reactions often compete with S_N1 reactions and are favored by the same conditions: a good leaving group, a stable carbocation, and a polar protic solvent. libretexts.org

E2 Reaction: The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. libretexts.org This reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.org The flexible nature of the azepane ring allows it to adopt conformations that can satisfy this stereochemical requirement.

Regioselectivity in Elimination Processes

When there are two or more different types of β-hydrogens (hydrogens on the carbons adjacent to the carbon bearing the bromine), the elimination reaction can lead to a mixture of regioisomeric alkenes. In the case of this compound, elimination can result in a double bond between C2 and C3 or between C3 and C4.

The regiochemical outcome of an elimination reaction is often governed by Zaitsev's rule and Hofmann's rule. chemistrysteps.comlibretexts.org

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. chemistrysteps.comlibretexts.org This is typically observed when using a small, strong base.

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. chemistrysteps.com This outcome is often favored when using a sterically hindered (bulky) base, which has difficulty accessing the more sterically hindered β-hydrogen that would lead to the Zaitsev product. chemistrysteps.commasterorganicchemistry.com

For this compound, the choice of base will be critical in determining the regioselectivity of the elimination. A small base like sodium ethoxide would likely favor the more substituted (Zaitsev) product, while a bulky base like potassium tert-butoxide would favor the less substituted (Hofmann) product. chemistrysteps.commasterorganicchemistry.com

Table 3: Comparison of E1 and E2 Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |

| Mechanism | Two steps, via carbocation intermediate. libretexts.org | Concerted, one step. libretexts.org |

| Base Strength | Weak base is sufficient. libretexts.org | Strong base is required. libretexts.org |

| Regioselectivity | Typically follows Zaitsev's rule. libretexts.org | Can follow Zaitsev's or Hofmann's rule depending on the base. chemistrysteps.com |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a versatile handle for the introduction of various substituents through metal-catalyzed cross-coupling reactions. The bulky tert-butoxycarbonyl (Boc) protecting group can influence the reactivity and stereochemistry of these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, the reaction would follow a well-established catalytic cycle (Figure 1). organic-chemistry.orgyoutube.comwikipedia.orgyoutube.com The cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II)-alkyl intermediate. This is followed by transmetalation with a boronate complex (formed from the organoboron reagent and a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.orgyoutube.comwikipedia.orgyoutube.com The choice of ligand on the palladium catalyst is crucial and can influence the rate and efficiency of the reaction.

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the Suzuki-Miyaura coupling: oxidative addition, transmetalation, and reductive elimination.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the C-C bond of the product and a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an organohalide. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction is typically co-catalyzed by palladium and copper. The palladium cycle is similar to that of the Suzuki and Heck reactions, involving oxidative addition of the C-Br bond to Pd(0). libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov The copper cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination from the resulting alkynyl-palladium(II) complex affords the final product and regenerates the Pd(0) catalyst.

Copper-catalyzed or mediated reactions provide a valuable alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. In the context of this compound, copper catalysis can facilitate C-N and C-O bond formation. The mechanism is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov The reaction is initiated by the oxidative addition of the alkyl bromide to a Cu(I) complex. The resulting Cu(III) intermediate then undergoes reductive elimination with the nucleophile (an amine or an alcohol) to form the desired product and regenerate the Cu(I) catalyst. nih.gov Ligand choice is critical in these transformations to stabilize the copper intermediates and promote the desired reactivity.

Nickel catalysts have emerged as a powerful tool for cross-coupling reactions, often exhibiting unique reactivity compared to palladium. For a substrate like this compound, nickel catalysis can be particularly effective for coupling with a variety of partners, including organozinc reagents (Negishi coupling) and other nucleophiles. Nickel-catalyzed reactions can proceed through various mechanistic pathways, including those involving Ni(0)/Ni(II) or radical-based mechanisms. nih.govnih.govresearchgate.netresearchgate.net The specific pathway is highly dependent on the ligands, additives, and reaction conditions employed.

Reductive Transformations of the Carbon-Bromine Bond

Cleavage of the carbon-bromine bond in this compound can be achieved through various reductive methods, leading to the corresponding debrominated azepane derivative.

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. The reduction of an alkyl halide, such as this compound, can be achieved using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net The mechanism involves the oxidative addition of the C-Br bond to the palladium surface, followed by reaction with hydrogen to effect the reduction and generate HBr as a byproduct. A base is often added to neutralize the acid formed.

Metal hydride reagents are effective for the reduction of carbon-halogen bonds. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce alkyl bromides. The mechanism generally involves the nucleophilic attack of a hydride ion (or its equivalent) on the carbon atom bearing the bromine, displacing the bromide ion in an Sₙ2-type reaction. The reactivity of the hydride reagent is a key factor, with LiAlH₄ being a much stronger reducing agent than NaBH₄. For a substrate like this compound, the stereochemistry of the reduction at the C-3 position would be an important consideration, potentially being influenced by the conformation of the seven-membered ring and the presence of the bulky Boc group.

Functional Group Interconversions on the Azepane Ring

The presence of a bromine atom at the C3 position of the azepane ring in this compound offers a versatile handle for a variety of functional group interconversions. The electron-withdrawing nature of the adjacent nitrogen atom, shielded by the bulky tert-butoxycarbonyl (Boc) protecting group, influences the reactivity of the C-Br bond, making it susceptible to transformations involving organometallic intermediates.

Derivatization of Bromine through Organometallic Reagents

The conversion of the carbon-bromine bond to a carbon-carbon or carbon-heteroatom bond is a cornerstone of modern synthetic chemistry. This is frequently accomplished through the generation of organometallic intermediates, which can then participate in a wide array of coupling reactions.

Lithium-Halogen Exchange: A common method for activating alkyl and aryl halides is through lithium-halogen exchange. This reaction typically involves the treatment of the halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. In the case of this compound, this would generate a nucleophilic lithiated azepane species at the C3 position. The equilibrium of this exchange is driven by the formation of a more stable organolithium species. The resulting organolithium reagent can then be quenched with various electrophiles to introduce a wide range of substituents. The general mechanism involves the formation of an "ate" complex, which then proceeds to the lithiated species and the corresponding alkyl halide.

Grignard Reagent Formation: The formation of a Grignard reagent by reacting an alkyl or aryl halide with magnesium metal is another fundamental transformation in organic synthesis. For this compound, this would involve the insertion of magnesium into the C-Br bond to form the corresponding organomagnesium halide. This Grignard reagent would be a potent nucleophile, capable of reacting with a variety of electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is a suitable electrophilic partner for several such reactions. These reactions generally proceed through a catalytic cycle involving oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

While specific experimental data for this compound in all of these reactions is not extensively documented in publicly available literature, the general applicability of these methods to alkyl bromides allows for the prediction of their feasibility. The following table outlines potential cross-coupling reactions for the derivatization of the bromine atom.

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst/Ligand System | Resulting C-C or C-X Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligands | C-C (sp³-sp², sp³-sp³) |

| Sonogashira Coupling | Terminal alkynes (in the presence of a copper co-catalyst) | PdCl₂(PPh₃)₂/CuI | C-C (sp³-sp) |

| Stille Coupling | Organotin compounds (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C (sp³-sp², sp³-sp) |

| Negishi Coupling | Organozinc compounds (e.g., R-ZnX) | Pd(PPh₃)₄ | C-C (sp³-sp², sp³-sp³) |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd(dba)₂/phosphine ligands | C-N |

Rearrangement Reactions

The azepane ring, being a seven-membered ring, possesses a degree of conformational flexibility. Under certain reaction conditions, particularly those that involve the formation of cationic intermediates, the azepane skeleton has the potential to undergo rearrangement reactions.

Wagner-Meerwein Rearrangement: A key class of rearrangement reactions that could be envisaged for this compound involves a Wagner-Meerwein rearrangement. This type of rearrangement is a 1,2-hydride, -alkyl, or -aryl shift that occurs in carbocation intermediates. The driving force for this rearrangement is the formation of a more stable carbocation.

In the context of this compound, the formation of a carbocation at the C3 position could be initiated by the departure of the bromide ion, potentially facilitated by a Lewis acid. Once formed, this secondary carbocation could undergo a 1,2-hydride shift from the adjacent C2 or C4 positions. A shift from C4 would lead to a more stable carbocation alpha to the nitrogen atom, which could be stabilized by the nitrogen lone pair. This rearrangement would result in the formation of a substituted piperidine (B6355638) derivative after quenching.

Alternatively, a 1,2-alkyl shift, involving the migration of a carbon atom of the azepane ring itself, could lead to a ring contraction, forming a substituted cyclohexane (B81311) derivative. The propensity for such a rearrangement would depend on the relative stability of the intermediate carbocations and the transition states leading to them. While there is no direct evidence in the literature for such a rearrangement specifically for this compound, the principles of carbocation chemistry suggest it as a plausible pathway under suitable conditions. The potential for such rearrangements should be a key consideration in the design of synthetic routes utilizing this compound, particularly in reactions that proceed through cationic intermediates.

Applications of Tert Butyl 3 Bromoazepane 1 Carboxylate As a Versatile Synthetic Intermediate

Construction of Complex N-Heterocyclic Scaffolds

The unique structural features of tert-butyl 3-bromoazepane-1-carboxylate make it an ideal starting material for the synthesis of intricate nitrogen-containing heterocyclic systems. The reactivity of the carbon-bromine bond is central to its application in constructing polycyclic, spirocyclic, and fused-ring compounds, which are prevalent motifs in biologically active molecules.

The compound is a powerful intermediate for assembling polycyclic scaffolds, particularly those containing fused or bridged ring systems. The primary strategy involves leveraging the C3-bromo position as an electrophilic site for intramolecular cyclization reactions. In a typical synthetic sequence, a nucleophilic moiety is introduced elsewhere on the azepane scaffold or on a substituent. Subsequent intramolecular nucleophilic attack on the carbon bearing the bromine atom results in the formation of a new ring.

This approach allows for the creation of various bicyclic systems, with the nature of the final product depending on the attachment point and length of the nucleophilic tether. For instance, an N-linked sidechain can lead to the formation of a fused pyrazino- or pyrimido-azepane system, while a sidechain attached to a carbon atom of the azepane ring can generate carbocyclic rings fused to the azepane core.

Table 1: Potential Polycyclic Scaffolds via Intramolecular Cyclization

| Starting Material Modification | Nucleophile | Resulting Polycyclic System |

|---|---|---|

| N-alkylation with a protected amino alcohol (post-Boc deprotection) | Amine | Fused Piperazino-azepane |

| C4-alkylation with a malonate derivative | Carbanion | Fused Cyclopentano-azepane |

Beyond simple fused systems, this compound is a precursor for more complex topologies like spirocyclic and intricately fused-ring compounds.

Fused-Ring Systems: The construction of fused rings follows the principles of intramolecular cyclization described previously. The conformational flexibility of the seven-membered azepane ring can be exploited to control the stereochemical outcome of the ring-closing step, leading to specific diastereomers of the fused product.

Spirocyclic Compounds: The synthesis of spirocycles involves forming a new ring that shares a single atom—the C3 carbon—with the azepane core. A common strategy is the use of a bifunctional reagent that first undergoes nucleophilic substitution at the C3 position, displacing the bromide. The second functional group on the newly introduced substituent then reacts with another site on the azepane, such as the nitrogen atom (after deprotection) or an adjacent carbon, to form the spirocyclic junction. This approach has been instrumental in creating novel molecular frameworks for various applications.

Elaboration to Bioactive Molecules and Pharmaceutical Intermediates

The azepane ring is an underrepresented scaffold in medicinal chemistry compared to its five- and six-membered counterparts (pyrrolidine and piperidine). nih.govmanchester.ac.uk This leaves a substantial area of three-dimensional chemical space unexplored, and intermediates like this compound are critical for accessing this space. nih.govmanchester.ac.uk Its utility extends from early-stage drug discovery programs to the synthesis of complex natural products.

The azepane motif is increasingly recognized as a privileged structure for interacting with biological targets. Its larger, more flexible ring provides different conformational possibilities and substituent vectors compared to piperidine (B6355638), allowing for enhanced binding affinity and optimized ADME (absorption, distribution, metabolism, and excretion) properties. This compound serves as a key intermediate for introducing this valuable scaffold into potential drug candidates.

The C3-bromo handle allows for the systematic introduction of a wide array of functional groups through nucleophilic substitution reactions. This enables chemists to perform detailed Structure-Activity Relationship (SAR) studies, fine-tuning the properties of a lead compound to improve potency, selectivity, and pharmacokinetic profiles. Related azepane intermediates have been described as useful for developing numerous pharmaceutical products. researchgate.net

Table 2: Therapeutic Areas Featuring Azepane-Containing Molecules

| Therapeutic Area | Example Target/Class | Potential Role of the Azepane Moiety |

|---|---|---|

| Oncology | Kinase Inhibitors | Scaffold for orienting pharmacophores |

| CNS Disorders | GPCR Ligands | Modulating receptor subtype selectivity |

| Infectious Diseases | Protease Inhibitors | Accessing unique binding pockets |

Many biologically active natural products, particularly alkaloids, feature saturated nitrogen-containing rings as core structural elements. rsc.org The azepane motif is found in a range of these complex molecules. researchgate.net this compound represents a potential chiral building block for the total synthesis of such compounds. Through stereoselective synthesis, either enantiomer of the bromo-azepane can be obtained and subsequently elaborated. The C3-bromo position provides a reactive center for introducing complex side chains or for initiating cascades to build the remainder of the natural product's framework. Its role as a precursor allows for a convergent synthetic strategy, where the complex azepane core is built first and then combined with other fragments to complete the target molecule.

Chiral N-heterocycles are foundational scaffolds for a vast number of successful ligands in asymmetric transition-metal catalysis and for organocatalysts. The stereochemical environment created by the ligand is crucial for inducing enantioselectivity in chemical reactions.

This compound is an attractive precursor for developing novel catalytic systems. The C3 position is an ideal site to install coordinating atoms (e.g., phosphorus, sulfur, or nitrogen) to create new chiral ligands. The seven-membered ring's distinct conformational profile, which differs significantly from the well-studied pyrrolidine (B122466) and piperidine systems, can result in unique bite angles and steric environments when coordinated to a metal center. This can lead to novel reactivity and selectivity in catalytic transformations. Similarly, in organocatalysis, the azepane backbone can serve as a chiral scaffold for positioning catalytically active groups, such as primary or secondary amines, for applications in reactions like asymmetric aldol (B89426) or Michael additions.

Chemo- and Regioselective Derivatization

The synthetic utility of this compound lies in the distinct reactivity of its two primary functional groups: the bromo substituent at the 3-position and the Boc-protected amine. This duality allows for a range of selective chemical transformations.

Orthogonal Reactivity of Functional Groups

The bromine atom on the azepane ring is a versatile handle for introducing molecular diversity through various substitution and coupling reactions. As a secondary alkyl bromide, it is susceptible to nucleophilic substitution (SN2) reactions with a variety of nucleophiles, including azides, thiols, and secondary amines. This allows for the direct installation of different functional groups at the 3-position of the azepane core.

Furthermore, the bromo substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions enable the introduction of aryl, heteroaryl, and substituted amine moieties, significantly expanding the chemical space accessible from this intermediate.

The Boc protecting group, on the other hand, is stable under the conditions typically employed for these substitution and coupling reactions. This orthogonal reactivity is crucial for the strategic elaboration of the azepane scaffold. The bromine can be selectively functionalized while the nitrogen atom remains protected, preventing unwanted side reactions.

Selective Transformations in the Presence of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, and reductive. However, it can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

This selective deprotection is a cornerstone of its utility. Once the desired modifications have been made at the 3-position via the bromo handle, the Boc group can be cleanly removed to reveal the secondary amine. This newly liberated amine can then be subjected to a second round of functionalization, such as acylation, alkylation, or sulfonylation, allowing for the synthesis of highly complex and diverse azepane derivatives.

The ability to perform selective transformations at either the C3-bromo position or the N1-Boc protected amine, in a controlled and stepwise manner, makes this compound an exceptionally valuable and versatile intermediate in multi-step organic synthesis.

Development of Novel Chemical Probes and Imaging Agents

The unique structural and chemical properties of this compound make it an attractive starting material for the development of sophisticated molecular tools for biomedical research, such as chemical probes and imaging agents. These tools are designed to interact with specific biological targets and report on their presence, location, or activity.

The azepane scaffold itself is found in a number of biologically active compounds, and its derivatives are being explored for their potential to interact with various enzymes and receptors. By strategically modifying the this compound core, researchers can design and synthesize probes tailored to specific biological questions.

The development of such probes often involves a modular approach. The azepane core can serve as the recognition element that binds to the biological target of interest. The bromo-substituent provides a convenient attachment point for a reporter group, such as a fluorophore for fluorescence imaging or a radionuclide for positron emission tomography (PET) imaging.

For instance, a fluorescent dye could be introduced via nucleophilic substitution of the bromide. The resulting fluorescently labeled azepane derivative could then be used to visualize the localization of a target protein within a cell or tissue.

Similarly, for PET imaging, a precursor for radiolabeling, such as a derivative containing a leaving group suitable for nucleophilic fluorination with [¹⁸F]fluoride, can be synthesized from this compound. The Boc group can be retained or removed and further functionalized to modulate the pharmacokinetic properties of the resulting PET tracer, ensuring it reaches its intended target in vivo.

Theoretical and Computational Investigations of Tert Butyl 3 Bromoazepane 1 Carboxylate

Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring is conformationally flexible, capable of adopting several non-planar structures. Computational methods are essential for identifying the most stable conformations and the energy barriers between them.

The conformational space of azepane and its derivatives is complex, with the most stable arrangements typically being twist-chair (TC) and chair (C) conformations. The boat (B) and twist-boat (TB) forms are generally higher in energy. For substituted azepanes, the twist-chair conformation is often reported as the most stable energetic minimum. acs.org The chair conformation is frequently identified as a transition state connecting more stable forms. acs.org

Quantum chemical calculations, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to optimize the geometry of these conformers and calculate their relative energies. acs.orgnih.gov Vibrational frequency calculations are then performed to confirm whether a structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nih.gov

| Conformation | Description | Calculated Relative Energy (kcal/mol) | Nature of Stationary Point |

|---|---|---|---|

| Twist-Chair (TC) | A twisted, non-symmetrical conformation that minimizes torsional and angle strain. Often the global minimum. | 0.00 | Energy Minimum |

| Chair (C) | A symmetrical conformation resembling the cyclohexane (B81311) chair. Often a transition state. | ~5-7 | Transition State |

| Twist-Boat (TB) | A twisted boat-like structure, generally higher in energy than the TC form. | ~2-4 | Energy Minimum |

| Boat (B) | A higher-energy conformation with significant steric and torsional strain. | ~7-9 | Transition State |

The presence of substituents significantly influences the conformational preferences of the azepane ring. In tert-butyl 3-bromoazepane-1-carboxylate, two key groups dictate the steric and electronic landscape: the N-tert-butoxycarbonyl (N-Boc) group and the 3-bromo group.

N-tert-butoxycarbonyl (N-Boc) Group: The bulky N-Boc group introduces considerable steric hindrance. It restricts rotation around the N1-carbonyl bond and influences the puckering of the entire ring. Its size will favor conformations that place the tert-butyl group in a pseudo-equatorial position to minimize steric clashes with ring protons.

3-Bromo Group: The bromine atom at the C3 position also impacts conformational stability. Its placement in a pseudo-axial or pseudo-equatorial position will result in different energy levels due to steric interactions (1,3-diaxial-like interactions) with other atoms on the ring. Studies on similar halogenated rings have shown that a single electronegative substituent can bias the ring to favor one major conformation. rsc.org The final preferred conformation will be a balance between minimizing the steric strain from both the N-Boc and the bromo substituents.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are used to determine the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and bromine atoms. The energy of the HOMO indicates the molecule's ionization potential; a higher energy HOMO suggests greater nucleophilicity.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. youtube.com In this compound, the LUMO is anticipated to be localized primarily along the C3-Br bond, specifically in the antibonding σ* orbital. A low LUMO energy indicates a greater susceptibility to nucleophilic attack at this position.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite electrons from the HOMO to the LUMO. nih.gov

| Orbital | Primary Atomic Contribution | Predicted Role in Reactivity | Relative Energy Level |

|---|---|---|---|

| HOMO | Nitrogen (N1), Bromine (Br) | Nucleophilic Center (Electron Donor) | High |

| LUMO | Carbon (C3), Bromine (Br) (σ* C-Br) | Electrophilic Center (Electron Acceptor) | Low |

| HOMO-LUMO Gap | Entire Molecule | Indicator of Kinetic Stability | Moderate |

The distribution of electron density across a molecule can be quantified through population analysis methods like CHELPG (Charges from Electrostatic Potentials using a Grid-based method). nih.gov These calculations reveal the partial atomic charges, highlighting electron-rich and electron-deficient regions.

In this compound, the electronegative atoms (oxygen, nitrogen, bromine) will withdraw electron density, resulting in negative partial charges. Consequently, the adjacent carbon atoms will bear partial positive charges.

Nucleophilic Sites: The nitrogen and bromine atoms, along with the carbonyl oxygen, are expected to be the primary nucleophilic centers due to their lone pairs and negative partial charges.

Electrophilic Sites: The carbonyl carbon and the carbon atom bonded to the bromine (C3) are predicted to be the main electrophilic sites. The C3 carbon is particularly susceptible to nucleophilic attack due to the polarization of the C-Br bond and the nature of the C-Br σ* LUMO.

A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution, with red areas indicating high electron density (nucleophilic) and blue areas indicating low electron density (electrophilic).

Reaction Mechanism Modeling

Computational modeling can be employed to investigate the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a plausible reaction to model would be a nucleophilic substitution (Sₙ2) at the C3 position, where a nucleophile displaces the bromide ion.

A typical computational workflow for modeling this reaction would involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and the nucleophile) and the products (the substituted azepane and bromide ion) are optimized to find their lowest energy structures.

Transition State Search: A search algorithm is used to locate the transition state structure connecting the reactants and products. This is the highest point on the minimum energy pathway.

Frequency Calculation: Vibrational frequencies are calculated for all structures. The reactants and products should have all real frequencies, while the transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the reactant and product energy minima.

Transition State Characterization

The transition state is a critical, high-energy configuration along a reaction coordinate that separates reactants from products. For this compound, a key reaction pathway would be nucleophilic substitution at the C3 position, displacing the bromide ion. The characterization of the transition state for such a reaction is fundamental to understanding its kinetics and mechanism.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize transition state geometries. nih.gov This process involves sophisticated algorithms that search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Once located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction path. fossee.inucsb.edu

For this compound, two primary nucleophilic substitution mechanisms are possible: Sₙ1 and Sₙ2.

Sₙ2 Transition State: In a bimolecular substitution (Sₙ2), the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. The transition state would feature a pentacoordinate carbon atom, with the nucleophile and the bromine atom positioned on opposite sides (back-side attack). The geometry of the azepane ring would be distorted to accommodate this arrangement.

Sₙ1 Transition State: A unimolecular substitution (Sₙ1) proceeds through a carbocation intermediate. The rate-determining step is the cleavage of the C-Br bond to form a secondary carbocation at the C3 position. The transition state for this step would involve significant elongation and polarization of the C-Br bond, just prior to its complete rupture.

Computational modeling would precisely define the bond lengths, angles, and charge distribution of these transition states, offering a quantitative picture of the atomic rearrangements during the reaction.

Activation Energy Calculations

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the ground state of the reactants. A lower activation energy corresponds to a faster reaction rate.

High-level ab initio and DFT methods can provide accurate calculations of these energy differences. nih.gov For this compound, computational chemists would model the reaction of the molecule with a chosen nucleophile. By calculating the energies of the reactants, the transition state, and the products, a complete energy profile of the reaction can be constructed.

The table below presents hypothetical activation energies for the Sₙ1 and Sₙ2 pathways, illustrating how computational data can distinguish between competing mechanisms.

| Reaction Pathway | Nucleophile | Hypothetical Activation Energy (kcal/mol) |

| Sₙ2 | CN⁻ | 22.5 |

| Sₙ1 (C-Br cleavage) | - | 28.0 |

| Sₙ2 | H₂O | 35.2 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical scenario, the Sₙ2 pathway with a strong nucleophile like cyanide is kinetically favored over the Sₙ1 pathway. The reaction with a weak nucleophile like water shows a significantly higher activation energy for an Sₙ2-type mechanism.

Solvent Effects on Reaction Pathways

The solvent plays a crucial role in the kinetics and mechanism of nucleophilic substitution reactions. libretexts.orgquora.comfud.edu.ng Computational models can account for solvent effects through either explicit or implicit solvation models.

Explicit Solvation: A small number of solvent molecules are included directly in the calculation, which can model specific interactions like hydrogen bonding.

Implicit Solvation: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is effective at capturing the bulk properties of the solvent.

For this compound, the choice of solvent can dramatically influence the preferred reaction pathway:

Polar Protic Solvents (e.g., water, methanol): These solvents are excellent at solvating both cations and anions. They would strongly stabilize the bromide leaving group and any carbocation intermediate, thereby favoring an Sₙ1 mechanism. libretexts.orglibretexts.org They can also solvate the nucleophile, potentially reducing its reactivity in an Sₙ2 reaction.

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can solvate cations but are less effective at solvating anions. This leaves the nucleophile "bare" and highly reactive, which favors the Sₙ2 pathway. libretexts.org

Computational studies can quantify these effects by calculating activation energies in different solvent models, predicting how the reaction rate and mechanism will change with the solvent environment. fud.edu.ng

Prediction of Reactivity and Selectivity

Beyond mechanism and kinetics, computational methods can predict the reactivity of the C-Br bond and the stereochemical outcome of reactions.

Bromine Lability Assessment

The lability of the bromine atom as a leaving group is directly related to the stability of the resulting intermediate or transition state. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. libretexts.org

Computational analysis can assess bromine lability in several ways:

C-Br Bond Dissociation Energy (BDE): Calculating the energy required to break the C-Br bond homolytically provides a measure of its strength. While not a direct measure of leaving group ability in an ionic reaction, it provides a baseline for bond strength.

Natural Bond Orbital (NBO) Analysis: This analysis can be used to study the polarization of the C-Br bond. A more polarized bond, with a significant partial positive charge on the carbon and a partial negative charge on the bromine, indicates a greater susceptibility to nucleophilic attack or heterolytic cleavage.

Stereochemical Outcomes of Reactions

When a reaction occurs at a chiral center, predicting the stereochemistry of the product is essential. The C3 position in this compound is a stereocenter.

Sₙ2 Reactions: The Sₙ2 mechanism proceeds with a back-side attack, resulting in an inversion of stereochemistry at the reaction center. Computational modeling of the Sₙ2 transition state would clearly show the incoming nucleophile approaching from the face opposite to the C-Br bond.

Sₙ1 Reactions: The Sₙ1 mechanism involves a planar or near-planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or nearly racemic mixture of products (both retention and inversion of stereochemistry).

DFT calculations can be used to model the attack of a nucleophile on the C3 carbocation intermediate. By calculating the activation energies for attack from each face, it is possible to predict if there is any facial selectivity, which might arise from steric hindrance from the bulky tert-butyl group or the conformation of the azepane ring. nih.gov For instance, the preferred twist-chair conformation of the azepane ring could make one face of the carbocation more accessible than the other. nih.govacs.org

The table below illustrates hypothetical energy differences for nucleophilic attack on the carbocation intermediate, which would determine the stereochemical outcome.

| Mode of Attack | Face of Carbocation | Relative Transition State Energy (kcal/mol) | Predicted Outcome |

| Axial | re face | 0.0 | Inversion |

| Equatorial | si face | 0.8 | Retention |

This is a hypothetical data table for illustrative purposes.

In this hypothetical case, the small energy difference suggests a slight preference for inversion, but a nearly racemic mixture would be expected, which is characteristic of an Sₙ1 reaction.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Approaches

A significant trend in modern chemical synthesis is the development of environmentally benign and resource-efficient methodologies. For azepane derivatives, this involves moving away from stoichiometric reagents and harsh conditions towards catalytic and continuous manufacturing processes.